molecular formula C20H20N2O3 B7696633 N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide

Cat. No. B7696633
M. Wt: 336.4 g/mol
InChI Key: LAVLREJJMZLVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, also known as HQMMA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic drugs. HQMMA has been synthesized using various methods, and its potential applications in scientific research have been explored.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and viruses. In addition, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide for laboratory experiments is its versatility. It can be synthesized using various methods and can be modified to produce derivatives with different properties. However, one limitation is that this compound can be difficult to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological pathways.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-formylquinoline with m-toluidine in the presence of a reducing agent, such as sodium borohydride. Other methods involve the use of different aldehydes and amines to form the desired product. The synthesis of this compound requires careful attention to reaction conditions, such as temperature, pH, and solvent choice, to achieve high yields and purity.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, anticancer, and antiviral properties. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta plaques in the brain.

properties

IUPAC Name

2-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-6-5-8-17(10-14)22(19(23)13-25-2)12-16-11-15-7-3-4-9-18(15)21-20(16)24/h3-11H,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLREJJMZLVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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